(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone is a compound that features a piperidine ring substituted with a methylsulfonyl group and a thiophene ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves the reaction of piperidine derivatives with thiophene-based compounds under specific conditions. One common method involves the use of a piperidine derivative with a methylsulfonyl group, which is then reacted with a thiophene derivative in the presence of a suitable catalyst and solvent . The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and thiophene derivatives, such as:
- (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone
- 1-(4-Methylsulfonylphenyl)piperidin-4-yl)methanone .
Uniqueness
What sets (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone apart is its unique combination of a piperidine ring with a methylsulfonyl group and a thiophene ring. This structure imparts specific chemical and biological properties that may not be present in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c1-17(14,15)10-2-5-12(6-3-10)11(13)9-4-7-16-8-9/h4,7-8,10H,2-3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQCSTGHDZORNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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